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Compound of Interest

Compound Name:
6-Chlorochroman-2-carboxylic

acid

Cat. No.: B3037005 Get Quote

This guide provides a comprehensive analysis of the spectral data for 6-Chlorochroman-2-
carboxylic acid, a molecule of interest in synthetic chemistry and drug development. As

experimental spectra for this specific compound are not readily available in public databases,

this document presents a detailed interpretation based on predicted spectral data, grounded in

established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS). This approach offers researchers a robust framework for the identification

and characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview
6-Chlorochroman-2-carboxylic acid (CAS No. 40026-24-2) possesses a chroman backbone,

a bicyclic system containing a dihydropyran ring fused to a benzene ring.[1][2] The structure is

further functionalized with a chlorine atom at the 6-position of the aromatic ring and a

carboxylic acid group at the 2-position of the dihydropyran ring. These features give rise to a

unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 6-Chlorochroman-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable

for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective
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The proton NMR spectrum of 6-Chlorochroman-2-carboxylic acid is predicted to exhibit

distinct signals corresponding to the aromatic, chiral, and aliphatic protons. The acidic proton of

the carboxylic acid is expected to appear as a broad singlet in the downfield region of the

spectrum, typically between 10-12 ppm, a characteristic feature of carboxylic acids.[3][4][5][6]

[7][8] This significant downfield shift is due to deshielding effects from the electronegative

oxygen atoms and the anisotropic effect of the carbonyl group.[7][8]

The protons on the aromatic ring will present as a complex splitting pattern. The proton at

position 5 (ortho to the chlorine) is expected to be a doublet, while the protons at positions 7

and 8 will likely appear as a doublet and a doublet of doublets, respectively, due to their

coupling with each other.

The protons on the dihydropyran ring, specifically at the C3 and C4 positions, will show

characteristic signals for an aliphatic system adjacent to an oxygen atom and an aromatic ring.

The proton at the C2 position, being adjacent to the carboxylic acid group, will be deshielded

and is expected to appear as a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Chlorochroman-2-carboxylic acid

Proton Assignment
Predicted Chemical Shift
(ppm)

Predicted Multiplicity

COOH 10.0 - 12.0 br s

H-5 ~7.2 d

H-7 ~6.9 dd

H-8 ~6.8 d

H-2 4.5 - 5.0 dd

H-4 2.8 - 3.2 m

H-3 2.0 - 2.5 m

Predicted chemical shifts are estimates based on analogous structures and general NMR

principles. Actual values may vary depending on the solvent and experimental conditions.
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¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

For 6-Chlorochroman-2-carboxylic acid, ten distinct signals are expected. The carbonyl

carbon of the carboxylic acid will be the most downfield signal, typically appearing in the 165-

185 ppm region.[6][8][9] The aromatic carbons will resonate in the 110-160 ppm range, with the

carbon bearing the chlorine atom (C-6) and the oxygen-bound carbon (C-8a) being the most

deshielded in this region. The aliphatic carbons of the dihydropyran ring will appear in the

upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Chlorochroman-2-carboxylic acid

Carbon Assignment Predicted Chemical Shift (ppm)

C=O 170 - 180

C-8a 150 - 155

C-6 128 - 133

C-4a 125 - 130

C-5 125 - 130

C-7 118 - 123

C-8 115 - 120

C-2 70 - 75

C-4 25 - 30

C-3 20 - 25

Predicted chemical shifts are estimates. The use of techniques like DEPT (Distortionless

Enhancement by Polarization Transfer) would be crucial to differentiate between CH, CH₂, and

CH₃ groups.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Chlorochroman-2-carboxylic acid will be dominated by the characteristic

absorptions of the carboxylic acid group.

A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a

hallmark of hydrogen-bonded carboxylic acids.[8][10][11][12] This broadness is due to the

strong intermolecular hydrogen bonding forming dimers. The C=O stretching vibration of the

carbonyl group will appear as a strong, sharp peak between 1700 and 1725 cm⁻¹.[11] The

presence of the aromatic ring will give rise to C=C stretching bands in the 1450-1600 cm⁻¹

region and C-H stretching just above 3000 cm⁻¹. The C-O stretching of the ether in the

chroman ring and the carboxylic acid will be visible in the 1000-1300 cm⁻¹ fingerprint region.

The C-Cl stretch is expected to appear in the 600-800 cm⁻¹ range.

Table 3: Predicted Key IR Absorption Bands for 6-Chlorochroman-2-carboxylic acid

Functional Group Vibration
Predicted
Wavenumber
(cm⁻¹)

Intensity

Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad

Carboxylic Acid C=O Stretch 1700 - 1725 Strong, Sharp

Aromatic Ring C=C Stretch 1450 - 1600 Medium to Strong

Aromatic Ring C-H Stretch > 3000 Medium, Sharp

Ether/Carboxylic Acid C-O Stretch 1000 - 1300 Medium to Strong

Alkyl Halide C-Cl Stretch 600 - 800 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For 6-Chlorochroman-2-carboxylic acid
(C₁₀H₉ClO₃), the molecular weight is 212.63 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at

m/z 212 and an M+2 peak at m/z 214 with an intensity of about one-third of the M⁺ peak, which
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is characteristic of the presence of a single chlorine atom.

The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH, 17

amu) and the entire carboxyl group (-COOH, 45 amu). A common fragmentation pathway for

chroman derivatives involves a retro-Diels-Alder reaction.

Predicted Fragmentation Pathway:

[M]⁺˙
m/z 212/214

[M-OH]⁺
m/z 195/197

- OH

[M-COOH]⁺
m/z 167/169

- COOH

Fragment A
(Retro-Diels-Alder)

m/z 154/156

Retro-Diels-Alder

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 6-Chlorochroman-2-carboxylic acid in

EI-MS.

Experimental Protocols
To obtain the spectral data discussed, the following standard methodologies would be

employed:

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-Chlorochroman-2-carboxylic acid in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR

tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans

(e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of

the compound with dry potassium bromide and pressing it into a transparent disk.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat

solid.

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer,

typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample

compartment or pure KBr should be collected and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer

ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 6-
Chlorochroman-2-carboxylic acid. The outlined NMR, IR, and MS data, based on

established chemical principles, serve as a valuable reference for researchers in the synthesis

and characterization of this compound and its analogs. The provided protocols offer a

standardized approach to obtaining experimental data, which would be the ultimate

confirmation of the predicted spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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